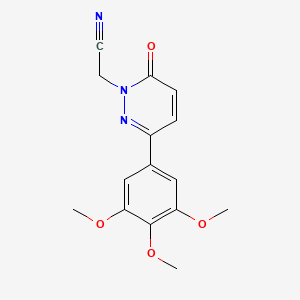
2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)acetonitrile is a useful research compound. Its molecular formula is C15H15N3O4 and its molecular weight is 301.302. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Overview
2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)acetonitrile is a pyridazinone derivative that has shown significant biological activity, particularly in the context of anti-inflammatory and anticancer properties. This compound's mechanism of action primarily involves the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a crucial regulator in various cellular processes including inflammation and cell survival.
The compound exerts its biological effects by binding to the inhibitor of kappa B kinase (IKK) complex. This interaction prevents the phosphorylation and subsequent degradation of the inhibitor of kappa B (IκB) protein, thereby blocking the activation of NF-κB. Consequently, this leads to a reduction in inflammatory cytokine production and promotes apoptosis in cancer cells.
Anti-inflammatory Effects
Research indicates that this compound can significantly inhibit the activation of NF-κB, which is pivotal in mediating inflammatory responses. The compound has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell lines.
Anticancer Properties
The anticancer potential of this compound has been evaluated against several cancer cell lines. Notably, studies have demonstrated its effectiveness in inducing apoptosis and inhibiting cell proliferation. The following table summarizes the IC50 values for various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A375 (melanoma) | 1.71 ± 0.58 | Induction of apoptosis |
| SK-OV-3 (ovarian) | 1.67 ± 1.47 | Cell cycle arrest |
| MCF7 (breast) | Not specified | Potential anti-proliferative effect |
| HT-29 (colon) | Not specified | Potential anti-proliferative effect |
| PC-3 (prostate) | Not specified | Potential anti-proliferative effect |
These findings suggest that this compound may be a promising candidate for further development as an anticancer agent .
Case Studies
Several studies have highlighted the compound's potential:
- Study on Melanoma Cells : In a controlled experiment, treatment with this compound resulted in a significant increase in early and late apoptotic cells compared to control groups treated with standard chemotherapeutics .
- Inflammation Model : In vitro studies using macrophage cell lines showed that this compound significantly reduced the secretion of inflammatory mediators when stimulated with lipopolysaccharides (LPS).
Propriétés
IUPAC Name |
2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-20-12-8-10(9-13(21-2)15(12)22-3)11-4-5-14(19)18(17-11)7-6-16/h4-5,8-9H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNJYSKFRVGEOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN(C(=O)C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














